molecular formula C14H20O B6334976 1-(2,6-Dimethylphenyl)hexan-1-one CAS No. 35031-59-5

1-(2,6-Dimethylphenyl)hexan-1-one

Cat. No.: B6334976
CAS No.: 35031-59-5
M. Wt: 204.31 g/mol
InChI Key: VPPBMJIHTIWPCK-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)hexan-1-one is an aromatic ketone characterized by a hexanone backbone substituted at the 1-position with a 2,6-dimethylphenyl group. This structure confers unique physicochemical properties, including increased lipophilicity due to the methyl substituents on the aromatic ring, which may enhance solubility in nonpolar solvents and influence reactivity in organic synthesis. The 2,6-dimethyl substitution pattern on the phenyl ring likely reduces steric hindrance compared to bulkier substituents while modulating electronic effects on the carbonyl group .

Properties

IUPAC Name

1-(2,6-dimethylphenyl)hexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-4-5-6-10-13(15)14-11(2)8-7-9-12(14)3/h7-9H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPBMJIHTIWPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C=CC=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Functional Group Substituents CAS Number Key Uses/Properties
1-(2,6-Dimethylphenyl)hexan-1-one Ketone 2,6-dimethylphenyl, hexanone Not provided Likely intermediate/organic synthesis
1-(2,5-Dimethylphenyl)piperazine Piperazine 2,5-dimethylphenyl 1013-76-9 Pharmaceutical/agrochemical research
2-chloro-N-(2,6-dimethylphenyl)-N-(methoxymethyl)acetamide (alachlor) Amide 2,6-dimethylphenyl, chloro, methoxymethyl 15972-60-8 Herbicide, inhibits plant cell division
2,6-di(cyclohexylidene)cyclohexan-1-one Cyclic ketone Cyclohexylidene groups 3293-32-1 High steric hindrance, specialty synthesis

Key Findings:

Functional Group Reactivity :

  • The ketone group in 1-(2,6-Dimethylphenyl)hexan-1-one enables nucleophilic addition reactions, contrasting with the amine-based reactivity of 1-(2,5-Dimethylphenyl)piperazine (e.g., protonation or alkylation) .
  • Alachlor’s amide group is critical for its herbicidal activity, whereas the ketone in the target compound may limit bioactivity but enhance utility in carbonyl chemistry .

Cyclohexylidene substituents in 2,6-di(cyclohexylidene)cyclohexan-1-one introduce significant steric bulk, limiting its reactivity in condensation reactions compared to the linear hexanone chain of the target compound .

The linear hexanone chain likely confers higher volatility compared to cyclic ketones like 2,6-di(cyclohexylidene)cyclohexan-1-one, which has a higher molecular weight and rigidity .

Research Implications and Gaps

Further research should prioritize:

  • Experimental determination of melting/boiling points and solubility.
  • Evaluation of catalytic applications (e.g., asymmetric synthesis) leveraging its methyl-substituted aromatic ring.
  • Toxicity profiling to assess environmental and biological impacts relative to halogenated analogs like alachlor .

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